Molecular Recognition Differentiation: Hydrogen Bond Acceptor Capacity Relative to Core Pyridazinylbenzamide Scaffolds
CAS 1251708-56-1 possesses 5 hydrogen bond acceptor (HBA) sites versus 4 HBA sites for the simpler core scaffold 3-((6-methylpyridazin-3-yl)oxy)benzamide (CAS 1251563-85-5) [1]. The additional HBA site is contributed by the pyridine nitrogen of the 4-methylpyridin-2-yl amide moiety, which may alter kinase ATP-binding pocket interactions and selectivity profiles relative to analogs lacking this heterocyclic amide substituent. In the broader LRRK2 inhibitor series, variation in HBA count correlated with shifts in kinome selectivity [2].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 5 HBA sites (CAS 1251708-56-1, C18H16N4O2) |
| Comparator Or Baseline | CAS 1251563-85-5 (3-((6-Methylpyridazin-3-yl)oxy)benzamide, C12H11N3O2): 4 HBA sites |
| Quantified Difference | +1 HBA site (25% increase) for the target compound |
| Conditions | Computed property (PubChem Cactvs 3.4.8.24); no experimental binding data available for this specific compound |
Why This Matters
Altered hydrogen bonding capacity may affect kinase selectivity, but direct comparative binding data for the target compound are absent, requiring prospective profiling before procurement.
- [1] PubChem Compound Summary for CID 52416949, 3-[(6-methylpyridazin-3-yl)oxy]-N-(4-methylpyridin-2-yl)benzamide. National Center for Biotechnology Information, accessed April 2026. View Source
- [2] Ding X, Stasi LP, Dai X, Long K, Peng C, Zhao B, Wang H, Sun C, Hu H, Wan Z, Jandu KS, Philps OJ, Chen Y, Wang L, Liu Q, Edge C, Li Y, Dong K, Guan X, Tattersall FD, Reith AD, Ren F. Bioorg Med Chem Lett. 2019;29(2):212-215. PMID: 30522952. View Source
